

Application Notes and Protocols: Sodium Tetraborate Pentahydrate in Fire Retardant Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

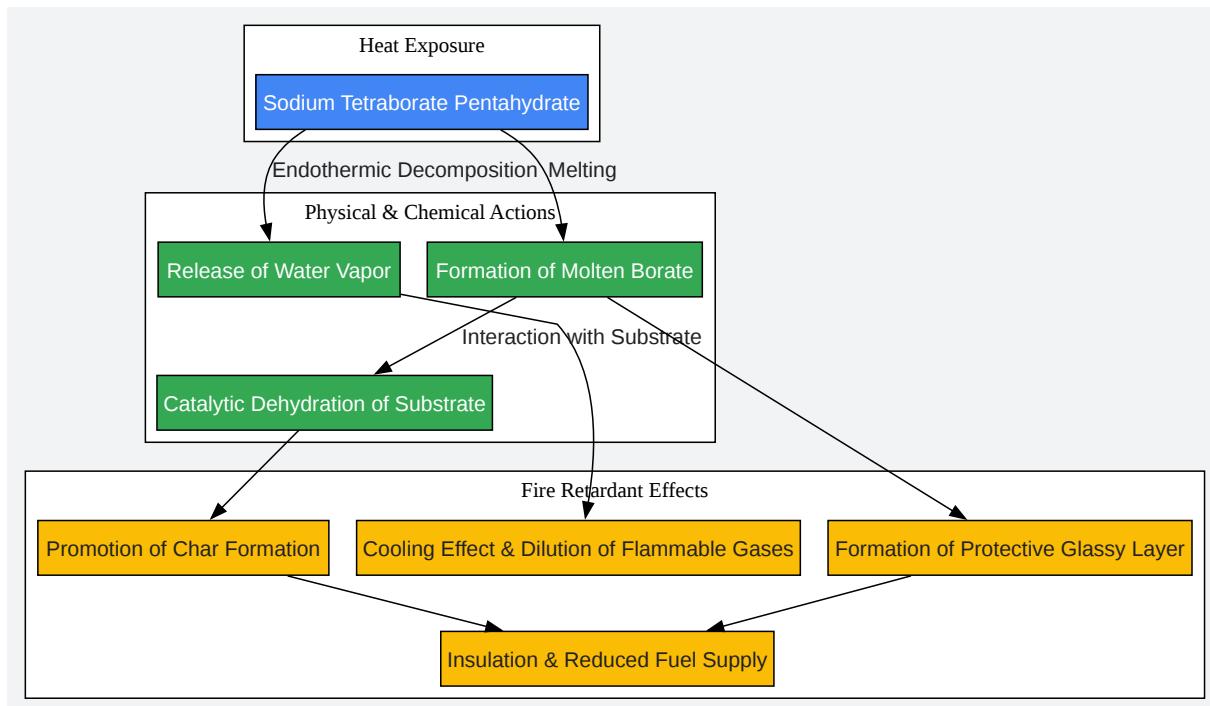
Compound Name: *Sodium tetraborate pentahydrate*

Cat. No.: *B1171922*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Sodium tetraborate pentahydrate, commonly known as borax pentahydrate ($\text{Na}_2\text{B}_4\text{O}_7\cdot5\text{H}_2\text{O}$), is a widely utilized inorganic salt in the formulation of fire retardant materials. Its efficacy, low cost, and relatively low toxicity make it a compelling choice for imparting fire resistance to a variety of substrates, particularly cellulosic materials such as wood, cotton, and paper.[\[1\]](#)[\[2\]](#) This document provides detailed application notes, experimental protocols, and performance data for researchers and scientists working on the development of advanced fire retardant materials.

Mechanism of Action

The fire retardant mechanism of **sodium tetraborate pentahydrate** is a multi-faceted process involving both physical and chemical actions upon exposure to heat.[\[1\]](#)

- Release of Water of Hydration: Upon heating, the pentahydrate form releases its five molecules of water. This endothermic process absorbs heat, cooling the material at the ignition point. The released water vapor also dilutes the flammable gases in the combustion zone, reducing their concentration below the lower flammability limit.[\[1\]](#)

- Formation of a Vitreous Glassy Layer: As the temperature increases, the anhydrous sodium tetraborate melts and forms a glassy, vitreous layer on the surface of the material.[1] This layer acts as a thermal barrier, insulating the underlying material from the heat source and restricting the flow of flammable volatiles that fuel the fire.[1]
- Promotion of Char Formation: Sodium tetraborate promotes the dehydration of cellulosic materials at lower temperatures, leading to the formation of a stable carbonaceous char. This char layer is less combustible than the original material and further insulates the substrate from heat and oxygen.
- Synergistic Effects: **Sodium tetraborate pentahydrate** is often used in conjunction with boric acid. This combination exhibits a synergistic effect, with boric acid contributing to char formation at lower temperatures and suppressing smoldering combustion, while borax is more effective at higher temperatures in forming a protective glassy layer.[3]

[Click to download full resolution via product page](#)

Mechanism of action for **sodium tetraborate pentahydrate**.

Applications

Sodium tetraborate pentahydrate is utilized as a fire retardant in a diverse range of materials:

- Cellulosic Materials: This is the primary application area and includes solid wood, plywood, particleboard, and other wood composites.[4] It is also extensively used for cotton, paper, and cellulose insulation.[2]

- Textiles: Primarily for natural fibers like cotton and cotton-polyester blends.[5]
- Polymers: It can be incorporated into some polymer systems, often as part of a synergistic flame retardant package.
- Coatings: Used in the formulation of intumescent and fire-retardant paints and coatings.[6][7][8]

Quantitative Performance Data

The following tables summarize the fire retardant performance of materials treated with **sodium tetraborate pentahydrate**, often in combination with boric acid.

Table 1: Cone Calorimetry Data for Wood-Based Materials

Material	Treatment	Peak Heat Release Rate (pHRR) (kW/m ²)	Total Heat Release (THR) (MJ/m ²)	Time to Ignition (TTI) (s)
Wood				
Fiber/HDPE Composite	Untreated	345	64	29
Wood Fiber/HDPE Composite	10% APP + 5% Borax/Boric Acid	141 (-59%)	33 (-48%)	47 (+62%)
Southern Pine	Untreated	~250-300	~80-100	~30-40
Southern Pine	7.5% Borax/Boric Acid Add-on	Significantly Reduced	Significantly Reduced	Increased

Data synthesized from multiple sources. The percentage change is in comparison to the untreated material.

Table 2: Flammability of Cotton Fabric Treated with Boron Compounds

Treatment	Limiting Oxygen Index (LOI) (%)	Afterflame Time (s)	Char Length (cm)
Untreated Cotton	18.0	Burns completely	Burns completely
Cotton + Borax/Boric Acid/Disodium Hydrogen Phosphate	28.3	0	Reduced
Cotton + Hydrated Sodium Metaborate	28.5	< 1	Reduced

Data synthesized from multiple sources.[\[5\]](#)

Experimental Protocols

Preparation and Application of Fire Retardant Solution (Impregnation Method for Wood)

Objective: To impregnate wood samples with a **sodium tetraborate pentahydrate** and boric acid solution to a target retention level.

Materials:

- **Sodium tetraborate pentahydrate** ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 5\text{H}_2\text{O}$)
- Boric acid (H_3BO_3)
- Distilled water
- Wood samples (e.g., Southern Pine), conditioned to a constant weight
- Vacuum/pressure impregnation vessel
- Drying oven

Protocol:

- Solution Preparation: Prepare an aqueous solution with a specific concentration of **sodium tetraborate pentahydrate** and boric acid. A common weight ratio is 7:3 borax to boric acid. The total solute concentration will depend on the target retention level. For example, to achieve a 7.5% add-on by weight, a solution concentration of approximately 10-15% may be required, depending on the wood's permeability.[3]
- Initial Weighing: Weigh the conditioned wood samples (W_{initial}).
- Impregnation: a. Place the wood samples in the impregnation vessel. b. Apply a vacuum of at least -85 kPa for 30-60 minutes to remove air from the wood structure. c. Introduce the fire retardant solution into the vessel while maintaining the vacuum until the samples are fully submerged. d. Release the vacuum and apply a pressure of 1000-1200 kPa for 60-120 minutes to force the solution into the wood.
- Final Weighing and Retention Calculation: a. Remove the samples from the vessel and weigh them immediately (W_{wet}). b. Dry the treated samples in an oven at a low temperature (e.g., 60°C) until they reach a constant weight (W_{final}). c. Calculate the retention level as a percentage add-on: $\text{Retention (\%)} = [(W_{\text{final}} - W_{\text{initial}}) / W_{\text{initial}}] * 100$.
- Conditioning: Condition the treated and dried samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) before fire testing.

Cone Calorimetry (ASTM E1354)

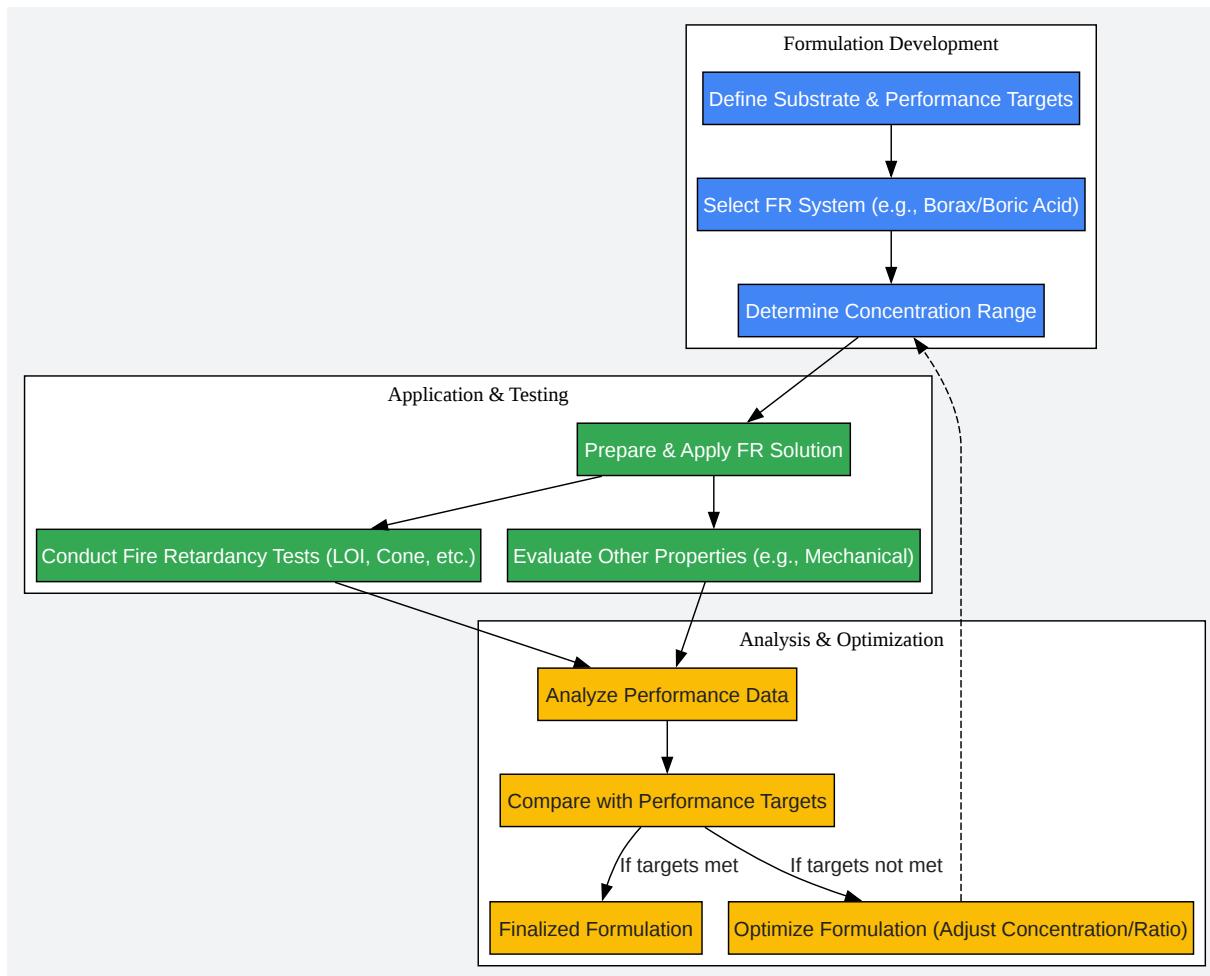
Objective: To measure the heat release rate, smoke production, and other combustion parameters of a material when exposed to a controlled radiant heat source.

Apparatus: Cone calorimeter

Protocol:

- Sample Preparation: Prepare samples to the standard dimensions (typically 100 mm x 100 mm with a thickness up to 50 mm). Condition the samples as described above.
- Calibration: Calibrate the cone calorimeter according to the manufacturer's specifications.

- Test Execution: a. Mount the specimen in the holder and place it on the load cell. b. Expose the specimen to a specified heat flux (e.g., 35 or 50 kW/m²). c. A spark igniter is used to ignite the pyrolysis gases. d. The test continues until flaming ceases or for a predetermined duration.
- Data Collection: The instrument continuously records heat release rate, mass loss, smoke production, and concentrations of combustion gases (e.g., CO, CO₂).


Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material.

Apparatus: LOI apparatus

Protocol:

- Sample Preparation: Prepare a specimen of the material according to the standard's specifications.
- Test Execution: a. Place the specimen vertically in the glass chimney of the apparatus. b. Introduce a mixture of oxygen and nitrogen into the chimney from the bottom at a controlled flow rate. c. Ignite the top of the specimen with a flame. d. Adjust the oxygen concentration in the gas mixture until the flame on the specimen is just extinguished.
- Data Analysis: The LOI is expressed as the percentage of oxygen in the final gas mixture. A higher LOI value indicates better flame retardancy.

[Click to download full resolution via product page](#)

Logical workflow for fire retardant formulation development.

Conclusion

Sodium tetraborate pentahydrate, particularly when used in conjunction with boric acid, is a highly effective and economical fire retardant for a wide range of materials, most notably those of cellulosic origin. Its multifaceted mechanism of action, involving the release of water, formation of a protective glassy layer, and promotion of char, contributes to its robust fire retardant properties. The quantitative data and experimental protocols provided in these notes offer a solid foundation for researchers and scientists to develop and evaluate new and improved fire retardant materials incorporating this versatile boron compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood | U.S. Borax [borax.com]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. balticforestry.lammc.lt [balticforestry.lammc.lt]
- 5. Analysis of the flame retardancy effect of boron-containing compound on polyester-cotton blended fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Tetraborate Pentahydrate in Fire Retardant Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171922#sodium-tetraborate-pentahydrate-applications-in-fire-retardant-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com